2-Methylpropyl 4-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLPROPYL 4-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 4-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces a nitro group to the aromatic ring.
Conversion to Amine: The nitro group is reduced to an amine.
Bromination: Introduces a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 4-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYLPROPYL 4-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and antitumor properties.
Industry: Utilized in the development of biocides, fungicides, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 4-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antitumor drug.
Uniqueness
2-METHYLPROPYL 4-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-methylpropyl 4-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H22N2O3S/c1-14(2)13-27-22(26)17-9-11-18(12-10-17)24-20(25)19-15(3)23-21(28-19)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3,(H,24,25) |
InChI Key |
PUQBDBARYVDRID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.